molecular formula C8H12S B075868 Cyclooctene, 5,6-episulfide CAS No. 13785-73-4

Cyclooctene, 5,6-episulfide

Cat. No. B075868
CAS RN: 13785-73-4
M. Wt: 140.25 g/mol
InChI Key: FWVKDFMTBJUULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclooctene, 5,6-episulfide is a cyclic organic compound with the chemical formula C8H14S. It is a sulfur-containing compound that is widely used in scientific research. Cyclooctene, 5,6-episulfide is a versatile compound that has a variety of applications in the field of organic chemistry.

Mechanism Of Action

The mechanism of action of Cyclooctene, 5,6-episulfide is not well understood. It is believed that the compound acts as a nucleophile, attacking electrophilic centers in organic molecules. The sulfur atom in the compound is electron-rich, which makes it a good nucleophile. The compound can also act as a sulfur transfer agent, transferring sulfur atoms to other molecules.

Biochemical And Physiological Effects

Cyclooctene, 5,6-episulfide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have antimicrobial activity against a variety of bacteria and fungi. The compound has also been shown to inhibit the growth of cancer cells in vitro, although its mechanism of action in this regard is not well understood.

Advantages And Limitations For Lab Experiments

Cyclooctene, 5,6-episulfide is a valuable reagent in organic synthesis. It is relatively easy to synthesize and has a high yield. The compound is also stable and can be stored for long periods of time. However, the compound can be toxic and should be handled with care. It is also important to note that the compound has not been extensively studied for its toxicity or environmental impact.

Future Directions

There are many potential future directions for research on Cyclooctene, 5,6-episulfide. One area of interest is the development of new synthetic methods for the compound. Another area of interest is the study of the compound's mechanism of action in biological systems. Finally, there is potential for the development of new drugs based on the structure of Cyclooctene, 5,6-episulfide. These drugs could have applications in the treatment of bacterial and fungal infections, as well as cancer.

Synthesis Methods

Cyclooctene, 5,6-episulfide can be synthesized by the reaction of cyclooctene with sulfur dichloride. The reaction takes place in the presence of a catalyst such as aluminum chloride. The yield of the reaction is typically high, and the product can be purified by distillation or column chromatography.

Scientific Research Applications

Cyclooctene, 5,6-episulfide is a valuable compound in scientific research. It is commonly used as a reagent in organic synthesis. It can be used to introduce a sulfide group into organic molecules, which can be useful for functionalizing molecules with biological activity. Cyclooctene, 5,6-episulfide has also been used in the synthesis of natural products such as alkaloids and terpenes.

properties

CAS RN

13785-73-4

Product Name

Cyclooctene, 5,6-episulfide

Molecular Formula

C8H12S

Molecular Weight

140.25 g/mol

IUPAC Name

9-thiabicyclo[6.1.0]non-4-ene

InChI

InChI=1S/C8H12S/c1-2-4-6-8-7(9-8)5-3-1/h1-2,7-8H,3-6H2

InChI Key

FWVKDFMTBJUULG-UHFFFAOYSA-N

SMILES

C1CC2C(S2)CCC=C1

Canonical SMILES

C1CC2C(S2)CCC=C1

synonyms

Cyclooctene, 5,6-episulfide

Origin of Product

United States

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